molecular formula C14H22O3Si B13912574 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde

2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde

Cat. No.: B13912574
M. Wt: 266.41 g/mol
InChI Key: ZUVKYRFMAIFEDV-UHFFFAOYSA-N
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Description

2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is an organic compound with the molecular formula C14H22O3Si. It is a derivative of benzaldehyde, featuring a trimethylsilyl group and an ethoxy methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method involves the reaction of 2-methyl-6-hydroxybenzaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzoic acid.

    Reduction: 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzyl alcohol.

    Substitution: 2-Methyl-6-((2-(hydroxy)ethoxy)methoxy)benzaldehyde.

Scientific Research Applications

2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-((2-(trimethylsilyl)ethoxy)methoxy)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and ethoxy methoxy groups makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications.

Properties

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

2-methyl-6-(2-trimethylsilylethoxymethoxy)benzaldehyde

InChI

InChI=1S/C14H22O3Si/c1-12-6-5-7-14(13(12)10-15)17-11-16-8-9-18(2,3)4/h5-7,10H,8-9,11H2,1-4H3

InChI Key

ZUVKYRFMAIFEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCOCC[Si](C)(C)C)C=O

Origin of Product

United States

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